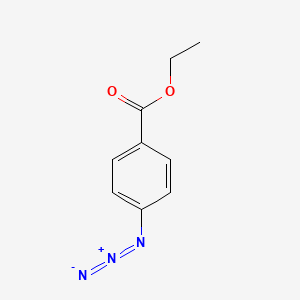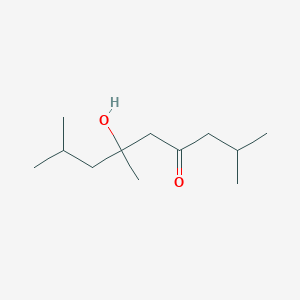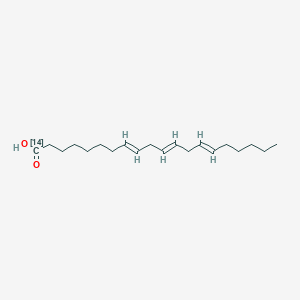![molecular formula C8H10F2O B13418830 [(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,4S)-5,5-difluorodispiro[202413]heptan-2-yl]methanol is a unique compound characterized by its dispiro structure and the presence of two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dispiro structure and the introduction of fluorine atoms. Common reagents used in the synthesis include fluorinating agents and catalysts that facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties due to its fluorinated structure.
Wirkmechanismus
The mechanism of action of [(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol can be compared with other fluorinated compounds and dispiro structures:
Similar Compounds: [(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate, (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Uniqueness: The presence of the dispiro structure and two fluorine atoms makes this compound unique. These features contribute to its distinct chemical and physical properties, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H10F2O |
|---|---|
Molekulargewicht |
160.16 g/mol |
IUPAC-Name |
[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol |
InChI |
InChI=1S/C8H10F2O/c9-8(10)4-7(8)3-6(7)1-5(6)2-11/h5,11H,1-4H2/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
CEIPJTDLFSXBOU-ACZMJKKPSA-N |
Isomerische SMILES |
C1[C@H]([C@@]12C[C@]23CC3(F)F)CO |
Kanonische SMILES |
C1C(C12CC23CC3(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)


![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)




![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)
![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)

![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
